molecular formula C17H19N5S B12260678 N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine

Cat. No.: B12260678
M. Wt: 325.4 g/mol
InChI Key: USHBCKJVDNEUAV-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperidine and pyridine moiety, making it a unique and versatile molecule.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C17H19N5S/c1-21(15-4-2-3-8-18-15)13-5-9-22(10-6-13)16-14-7-11-23-17(14)20-12-19-16/h2-4,7-8,11-13H,5-6,9-10H2,1H3

InChI Key

USHBCKJVDNEUAV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C3C=CSC3=NC=N2)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The piperidine and pyridine moieties may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.

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